![molecular formula C27H24FN3O2S B2861792 3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 690644-39-4](/img/structure/B2861792.png)
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
Studies have explored compounds with intricate structural designs for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have been shown to possess significant efficacy in pre-clinical tests related to clinical outcomes in emesis and depression, highlighting their therapeutic potential in these domains (Harrison et al., 2001).
Synthesis of Tetrahydroquinoline Derivatives
Research into the facile synthesis of tetrahydroquinoline derivatives sheds light on their potential applications in developing antimicrobial agents. These synthetic methodologies allow for the creation of compounds with significant bioactivity, suggesting the usefulness of such compounds in medical and pharmaceutical research (Elkholy & Morsy, 2006).
Metal-Free Oxidative α-Cyanation
The metal-free oxidative α-cyanation of tetrahydroisoquinolines represents a significant advancement in chemical synthesis, enabling the introduction of the cyano group under mild conditions. This method has broad implications for the development of pharmaceuticals and agrochemicals (Yan, Liu, & Wang, 2014).
Anticancer Agent Synthesis
Research has been directed towards synthesizing novel compounds with potential anticancer activities. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been developed and evaluated against various cancer cell lines, showcasing the potential of such compounds in cancer therapy (Fang et al., 2016).
Fluorescent pH Probes
The development of europium(III) complexes for use as fluorescent pH probes represents an intriguing application in biochemistry and cell biology. These compounds exhibit high sensitivity and specificity for pH changes, making them valuable tools for biological research and diagnostics (Zhang et al., 2011).
Heterocyclization Reagents
Studies on cyanoselenoacetamide and its utility in heterocyclization reactions to produce compounds with potential biological activity further demonstrate the chemical versatility and applicability of such compounds in synthesizing biologically active molecules (Dyachenko & Vovk, 2013).
Wirkmechanismus
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral activity, suggesting that they might interfere with viral replication pathways . Similarly, their reported anti-inflammatory and anticancer activities suggest that they might modulate inflammatory signaling pathways and cell proliferation pathways, respectively .
Result of Action
For instance, its potential antiviral activity suggests that it might inhibit viral replication, thereby reducing viral load in infected cells . Its potential anti-inflammatory activity suggests that it might inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Eigenschaften
IUPAC Name |
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-27(2)14-21-25(22(32)15-27)24(17-6-4-3-5-7-17)20(16-29)26(31-21)34-13-12-23(33)30-19-10-8-18(28)9-11-19/h3-11H,12-15H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIYDPUGGBOCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


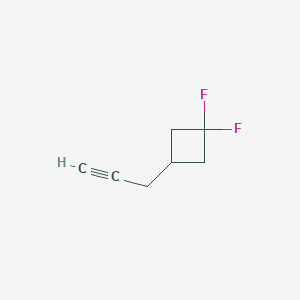
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
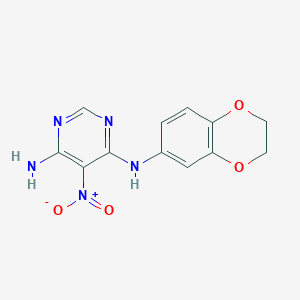
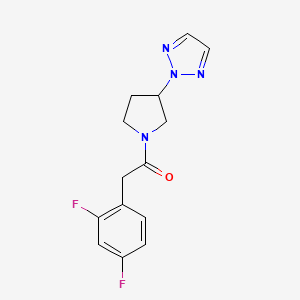
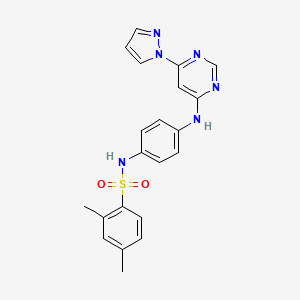
![1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2861722.png)
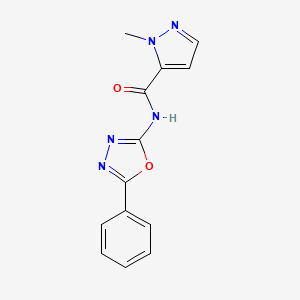

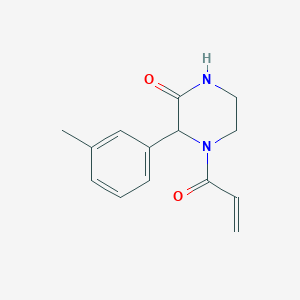
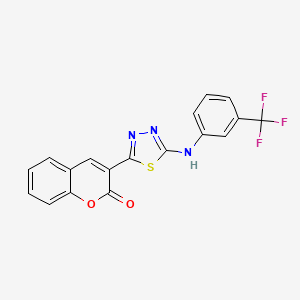


![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)